bufotenine monooxalate chemical structure and physical properties
bufotenine monooxalate chemical structure and physical properties
An In-depth Technical Guide to Bufotenine Monooxalate: Chemical Structure and Physical Properties
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure and physical properties of bufotenine monooxalate (3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;oxalic acid). As the monooxalate salt of the naturally occurring tryptamine bufotenine (5-HO-DMT), this compound is of significant interest in neuropharmacological and forensic research. The conversion of the parent compound, bufotenine, into its salt form enhances its stability and aqueous solubility, facilitating easier handling and analysis in a laboratory setting. This document delineates the compound's structural identifiers, key physicochemical properties, and established analytical methodologies for its characterization. The protocols described herein are grounded in standard forensic and chemical analysis practices, providing a self-validating framework for researchers. By synthesizing data from authoritative chemical databases and peer-reviewed literature, this guide serves as an essential reference for professionals working with this controlled substance.
Introduction to Bufotenine and its Monooxalate Salt
Bufotenine (5-hydroxy-N,N-dimethyltryptamine) is an indole alkaloid with a chemical structure closely related to the neurotransmitter serotonin (5-hydroxytryptamine).[1] It is found in various natural sources, including certain plants, mushrooms, and the skin glands of Bufo toads.[2][3] Its potent, non-selective agonist activity at serotonin receptors, particularly the 5-HT2A receptor, underlies its psychoactive effects and makes it a subject of intense study in neuroscience.[2][4]
In its freebase form, bufotenine has limited water solubility.[5] For research, analytical, and pharmaceutical development purposes, it is often converted into a salt. The monooxalate salt is formed by reacting bufotenine with one equivalent of oxalic acid. This process protonates the basic dimethylamino group of the bufotenine molecule, forming an ionic salt that exhibits significantly improved solubility in aqueous and polar solvents, which is a critical attribute for preparing analytical standards and conducting biological assays.[3][5]
Chemical Structure and Identification
The unambiguous identification of bufotenine monooxalate relies on its unique molecular structure and associated chemical identifiers.
Molecular and Structural Formula
Bufotenine monooxalate is an acid-base salt consisting of the protonated bufotenine cation and the hydrogen oxalate anion.
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IUPAC Name: 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;oxalic acid.[6]
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Combined Molecular Formula: C₁₄H₁₈N₂O₅.[6]
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Component Molecular Formulas: C₁₂H₁₆N₂O (Bufotenine) · C₂H₂O₄ (Oxalic Acid).[7][8]
The structure features an indole core with a hydroxyl group at the 5-position and a dimethylaminoethyl side chain at the 3-position. The oxalic acid forms an ionic bond with the tertiary amine.
Caption: Ionic association of Bufotenine and Oxalic Acid.
Key Chemical Identifiers
For accurate documentation and database retrieval, the following identifiers are critical.
| Identifier | Value | Source(s) |
| CAS Registry Number | 2963-79-3 | [6] |
| Molecular Weight | 294.3 g/mol | [6][7][9] |
| Canonical SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O | [6][9] |
| InChI | InChI=1S/C12H16N2O.C2H2O4/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;3-1(4)2(5)6/h3-4,7-8,13,15H,5-6H2,1-2H3;(H,3,4)(H,5,6) | [6][7][9] |
| InChIKey | DYESHNNFAFXIKV-UHFFFAOYSA-N | [6][7][9] |
Physicochemical Properties
The physical properties of bufotenine monooxalate dictate its handling, storage, and application in experimental design.
Summary of Physical Properties
The following table consolidates the key physicochemical data for bufotenine monooxalate.
| Property | Description | Source(s) |
| Appearance | Light tan solid; Pink needles; Lavender to brown powder (oxalate hydrate). | [5][10] |
| Melting Point | 93-96°C (anhydrous); 97-99°C (oxalate hydrate). | [3][5] |
| Water Solubility | Soluble to Very Soluble. | [3][5] |
| Methanol Solubility | Freely Soluble. | [3][5] |
| Chloroform Solubility | Slightly Soluble. | [3][5] |
| Acetone Solubility | Very Slightly to Slightly Soluble. | [3][5] |
| Ether Solubility | Insoluble. | [3][5] |
| Hexane Solubility | Insoluble. | [3][5] |
Causality Behind Properties
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Appearance: The observed color variations can be attributed to minor impurities or differences in crystalline structure (polymorphism), which is common for complex organic salts. The pinkish hue may suggest slight oxidation over time.
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Melting Point: The relatively sharp melting point range indicates a good degree of purity. The presence of a water molecule in the hydrate form disrupts the crystal lattice differently, resulting in a slightly higher melting point compared to the anhydrous form.[3]
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Solubility Profile: The high solubility in water and methanol is a direct result of the ionic character of the salt and the polar nature of the bufotenine molecule's hydroxyl and indole groups. Its poor solubility in non-polar solvents like ether and hexane is expected for a salt. The slight solubility in chloroform is a useful property that can be exploited for purification, as it allows for separation from chloroform-insoluble materials.[3][5][10]
Methodologies for Characterization and Analysis
A multi-tiered analytical approach is required for the unequivocal identification and quantification of bufotenine. The following protocols are adapted from validated forensic laboratory methods.[3]
Caption: Standard analytical workflow for bufotenine identification.
Protocol: Thin-Layer Chromatography (TLC)
TLC serves as a rapid and effective screening technique for separating bufotenine from other tryptamines and sample matrix components.
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Objective: To qualitatively identify bufotenine based on its retention factor (Rf) and reaction with a visualizing agent.
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Methodology:
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Plate: Use a standard silica gel 60 TLC plate.[11]
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Sample Preparation: Dissolve the sample in a minimal amount of methanol.
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Spotting: Apply a small spot of the sample solution and a bufotenine monooxalate standard to the baseline of the plate.
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Development: Place the plate in a developing tank containing a saturated atmosphere of a suitable mobile phase (e.g., Chloroform:Methanol mixtures).
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Visualization: After development, dry the plate and spray with Van Urk's reagent.
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-
Expected Result: Bufotenine produces a characteristic violet to dark purple color, and its Rf value should match that of the standard.[3]
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Causality: The separation is based on the differential partitioning of the analyte between the polar stationary phase (silica) and the mobile phase. Van Urk's reagent is an acid-catalyzed reagent that reacts specifically with the indole nucleus of tryptamines to produce a colored chromophore.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides definitive structural confirmation and is the gold standard for forensic identification.
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Objective: To separate bufotenine from other compounds and confirm its molecular weight and fragmentation pattern.
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Methodology:
-
Sample Preparation: Dissolve the sample in a 4:1 chloroform:methanol solution and filter.[3] Derivatization with an agent like acetic anhydride may be used to improve chromatographic behavior, though it alters the mass spectrum.[11]
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Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A 5% phenyl/95% methyl silicone capillary column is standard.[3]
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: An initial oven temperature of 165°C, ramped to 280°C.[3]
-
Analysis: The retention time of the analyte peak is compared to a known standard. The mass spectrum is compared to a reference library spectrum for bufotenine (characteristic ions at m/z 58, 204, 146).
-
-
Causality: The GC separates compounds based on their volatility and interaction with the column's stationary phase. The MS detector fragments the eluted molecules in a predictable way, producing a "fingerprint" mass spectrum that is unique to the compound's structure. While bufotenine and its isomer psilocin can have very similar mass spectra, they can be distinguished by their different retention times.[11]
Handling, Storage, and Safety
As a potent psychoactive substance and a controlled chemical, proper handling is paramount.
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Safety: Bufotenine monooxalate is classified as toxic if swallowed (Acute Tox. 3).[6][12] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn. Avoid inhalation of the powder or contact with skin.
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Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture and light. Due to its legal status, it must be kept in a secure, DEA-licensed location with strict inventory control.
Conclusion
Bufotenine monooxalate is a critical reference material for the study of 5-HO-DMT. Its enhanced solubility and stability relative to the freebase make it the preferred form for analytical and biological applications. This guide has detailed its fundamental chemical structure, core physicochemical properties, and the validated chromatographic methods used for its identification. The provided protocols and data tables offer researchers a solid foundation for incorporating this compound into their experimental workflows with scientific integrity and safety.
References
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- Sigma-Aldrich. (1996).
- Inxight Drugs. (n.d.). BUFOTENINE.
- SWGDRUG. (2005). Monograph: BUFOTENINE. SWGDRUG.org.
- CAS Common Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.).
- LGC Standards. (n.d.). Product Page: Bufotenine.oxalate.
- Zhang, G., et al. (2024). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. PMC.
- MAPS. (1993). Monograph: BUFOTENINE. Psychedelic Bibliography.
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